Bienvenue dans la boutique en ligne BenchChem!

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Specifically select the 4-pyridyl regioisomer to maintain correct hydrogen-bond geometry for kinase hinge targeting. The free carboxylic acid at position 4 bypasses saponification, slashing 4-6 hours from 48-compound amide library production versus ester analogs. With a balanced logP (~1.5-2.0) and MW (218.21), this 5-ethyl-substituted scaffold is optimized for fragment-based lead discovery in GABA A α5 and kinase programs.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 1955561-40-6
Cat. No. B1473046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid
CAS1955561-40-6
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O
InChIInChI=1S/C11H10N2O3/c1-2-8-9(11(14)15)10(13-16-8)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H,14,15)
InChIKeyOUZXNWNFGGPSBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid (CAS 1955561-40-6): Structural and Procurement Baseline


5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid (CAS 1955561-40-6) is a heterocyclic small molecule (C₁₁H₁₀N₂O₃, MW 218.21 g/mol) featuring a 1,2-oxazole core with a pyridin-4-yl substituent at position 3, an ethyl group at position 5, and a free carboxylic acid at position 4 . The compound is commercially available from multiple vendors at ≥95% purity as a research-grade building block . It belongs to the broader 3,5-disubstituted isoxazole-4-carboxylic acid chemotype, which has been explored in medicinal chemistry campaigns targeting GABA A α5 receptors [1], allosteric kinase inhibition [2], and antiplatelet aggregation [3]. The specific substitution pattern—4-pyridyl at position 3, ethyl at position 5, and free carboxylic acid at position 4—distinguishes it from regioisomeric and 5-substituted analogs commonly encountered in screening libraries.

Why 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid Cannot Be Replaced by Generic Isoxazole Carboxylic Acid Analogs


Within the isoxazole-4-carboxylic acid chemotype, three structural variables drive divergent biological and physicochemical behavior: (i) the regiochemistry of the pyridyl substituent (2-pyridyl, 3-pyridyl, or 4-pyridyl at position 3 of the isoxazole), (ii) the nature of the 5-substituent (H, methyl, ethyl, cyclopropyl), and (iii) the oxidation state of the 4-position (free acid vs. ester). The pyridin-4-yl regioisomer positions the nitrogen para to the isoxazole ring, altering hydrogen-bonding geometry and electronic distribution compared to the pyridin-3-yl analog (CAS 1340031-52-8) or pyridin-2-yl analog . The 5-ethyl substituent confers distinct lipophilicity (calculated logP ~1.5–2.0) relative to the 5-methyl (CAS 90771-23-6, calculated logP ~1.0–1.5) and 5-cyclopropyl (CAS 1955547-58-6) analogs, directly impacting membrane permeability and metabolic stability . The free carboxylic acid at position 4 enables direct amide coupling or salt formation chemistry that ester prodrugs (e.g., ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate, CAS 854015-41-1) cannot support without prior hydrolysis . Generic substitution risks misalignment of target binding geometry, altered pharmacokinetic profile, or synthetic dead-ends in library production. The following quantitative evidence dimensions substantiate these differentiation claims.

Quantitative Differentiation Evidence for 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: 4-Pyridyl vs. 3-Pyridyl Substitution at Isoxazole Position 3

The pyridin-4-yl substituent (present in CAS 1955561-40-6) positions the pyridine nitrogen in a para orientation relative to the isoxazole ring, creating a distinct hydrogen-bond acceptor vector compared to the pyridin-3-yl regioisomer (CAS 1340031-52-8). In the context of pyridinylisoxazole-based kinase inhibitor design, the 4-pyridyl orientation has been specifically utilized to engage the hinge-binding region of protein kinases via a nitrogen-directed hydrogen bond with the backbone NH of the hinge residue, a geometry that the 3-pyridyl analog cannot replicate without inducing a torsional penalty . While direct IC50 head-to-head data for these two specific compounds against a common target are not publicly available, the broader pyridinylisoxazole class demonstrates MCF-7 antiproliferative IC50 values in the micromolar range, with regioisomeric identity (2-pyridyl, 3-pyridyl, or 4-pyridyl) being a critical determinant of activity [1]. In the GABA A α5 receptor patent series, 4-pyridyl-substituted isoxazole-pyridines showed Ki values ranging from <10 nM to >1 µM depending on the complementary substituent pattern, underscoring the sensitivity of target engagement to pyridyl regioisomerism [2].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

5-Ethyl vs. 5-Methyl Substituent: Lipophilicity and Metabolic Stability Differentiation

The 5-ethyl substituent of CAS 1955561-40-6 increases calculated logP by approximately 0.5 log units relative to the 5-methyl analog (CAS 90771-23-6), based on fragment-based logP contribution differences (the ethyl group contributes ~1.0 log unit vs. ~0.5 for methyl in the aliphatic series) . This increase in lipophilicity is expected to enhance passive membrane permeability but may also increase susceptibility to CYP450-mediated ω-oxidation of the terminal methyl group of the ethyl chain. The 5-methyl analog (MW 204.18 g/mol) has been associated with EHMT2 (histone-lysine N-methyltransferase) as a reported target in screening databases, though specific IC50 values are not publicly disclosed . In the platelet aggregation inhibitor series of 5-substituted 3-pyridylisoxazoles, activity varied across a 100-fold concentration range (1×10⁻⁶ to 1×10⁻⁴ mol/L) depending on 5-substituent identity when tested in human platelet-rich plasma with arachidonic acid induction [1]. The specific contribution of 5-ethyl vs. 5-methyl in this platelet assay has not been individually resolved in published data, representing a knowledge gap that necessitates empirical determination.

Drug Metabolism Pharmacokinetics Lipophilicity

Free Carboxylic Acid vs. Ethyl Ester: Synthetic Utility and Conjugation Readiness

The free carboxylic acid at position 4 of CAS 1955561-40-6 enables direct amide coupling (e.g., HATU/DIPEA, EDC/HOBt) without a deprotection step, providing a one-step synthetic advantage over the corresponding ethyl ester (e.g., ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate, CAS 854015-41-1, or ethyl 5-(pyridin-2-yl)isoxazole-3-carboxylate, CAS 893638-49-8). The ethyl ester analogs require saponification (LiOH/THF/H₂O or NaOH/MeOH) to liberate the free acid prior to conjugation, adding a synthetic step and introducing potential for epimerization or isoxazole ring opening under basic conditions . The carboxylic acid form also permits direct salt formation with pharmaceutically acceptable counterions (Na⁺, K⁺, tromethamine) for solubility optimization, whereas ester prodrugs necessitate enzymatic or chemical hydrolysis in vivo before the carboxylate pharmacophore is unmasked . Quantitative comparison: the ethyl ester (CAS 854015-41-1) is available at 98% purity from commercial sources, while the free acid (CAS 1955561-40-6) is typically supplied at 95% purity, reflecting the marginally higher purification challenge of the polar free acid form .

Synthetic Chemistry Bioconjugation Library Synthesis

5-Ethyl vs. 5-Cyclopropyl Substituent: Conformational and Metabolic Profile Differentiation

The 5-ethyl substituent of CAS 1955561-40-6 presents a conformationally flexible ethyl group, whereas the 5-cyclopropyl analog (CAS 1955547-58-6) introduces a conformationally constrained, sp³-rich cyclopropyl ring. Cyclopropyl groups are known to reduce CYP450-mediated metabolism at the benzylic/allylic position by blocking ω-oxidation pathways, but they also introduce potential mechanism-based CYP inhibition via ring-opening of the cyclopropyl radical intermediate . The 5-ethyl analog avoids this CYP inhibition liability while retaining sufficient metabolic stability for in vitro applications. The 5-cyclopropyl analog has been associated with adenosine A2A receptor targeting (incorrectly conflated with CPI-444 in some vendor descriptions), though its actual biological profile as a simple carboxylic acid building block is less characterized . Both compounds are commercially available at 95% purity . No direct comparative biological data (IC50, metabolic stability t₁/₂) for these two compounds against a common target are available in the peer-reviewed literature, representing a significant evidence gap.

Conformational Analysis Metabolic Stability CYP Inhibition

Class-Level Antiplatelet Aggregation Activity: Concentration Range Benchmarking

The broader chemotype of 5-substituted 3-pyridylisoxazoles has been systematically evaluated for antiplatelet aggregation activity in human platelet-rich plasma (PRP) using arachidonic acid as the aggregation inducer [1]. These compounds exhibit inhibitory activity in the concentration range of 1×10⁻⁶ mol/L (1 µM) to 1×10⁻⁴ mol/L (100 µM), with the most active compound in the series—3-(3-pyridyl)-5-phenylisoxazole—demonstrating maximal antiaggregatory activity without inhibiting cyclooxygenase or thromboxane synthase, suggesting a novel mechanism distinct from aspirin [2]. The target compound (CAS 1955561-40-6) shares the 3-pyridylisoxazole-4-carboxylic acid scaffold but with a 4-pyridyl (instead of 3-pyridyl) regioisomerism and a 5-ethyl (instead of 5-phenyl) substituent. Based on the SAR trend that both 3-pyridyl and 4-pyridyl regioisomers retain antiaggregatory activity in the 1–100 µM range, the target compound is projected to fall within this activity window, though its specific IC50 against platelet aggregation has not been individually reported [3]. This class-level inference provides a concentration range benchmark for assay design.

Antiplatelet Thrombosis Isoxazole Pharmacophore

Commercial Availability and Purity Profile: Multi-Vendor Benchmarking

CAS 1955561-40-6 is available from at least four verified commercial suppliers: Sigma-Aldrich (as Enamine ENAH30477713), Leyan (Catalog No. 2115599, 95% purity), ChemSrc (MSDS and property data), and AK Scientific (via their isoxazole catalog) . The typical purity specification is 95%, which is consistent with research-grade building block standards. For comparison, the 5-methyl analog (CAS 90771-23-6) is available from Aladdin Scientific at comparable purity, while the ethyl ester analog (CAS 854015-41-1) is available from Leyan at 98% purity. The multi-vendor availability of CAS 1955561-40-6 ensures procurement redundancy and competitive pricing, which is not the case for the less common 5-ethyl-3-(pyridin-3-yl) regioisomer (CAS 1340031-52-8), which has more limited vendor coverage . The compound's country of origin (Ukraine, per Sigma-Aldrich COA) may be relevant for supply chain risk assessment in politically sensitive procurement contexts.

Chemical Procurement Vendor Comparison Purity Analysis

High-Value Application Scenarios for 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid Based on Differentiation Evidence


Kinase-Focused Fragment Library Design Requiring 4-Pyridyl Hinge-Binder Geometry

For medicinal chemistry teams building kinase-targeted fragment or lead-like libraries, CAS 1955561-40-6 provides a pre-validated 4-pyridyl hinge-binding motif attached to a diversifiable isoxazole-4-carboxylic acid scaffold. The 4-pyridyl nitrogen engages the kinase hinge region via a canonical hydrogen bond (as demonstrated across pyridinylisoxazole chemotypes in WO2010127976A1 [1]), while the free carboxylic acid at position 4 enables rapid amide library enumeration without saponification. The 5-ethyl substituent provides balanced lipophilicity (estimated logP ~1.5–2.0) suitable for fragment-like physicochemical property space (MW < 250, logP < 3). Procurement of the 4-pyridyl regioisomer specifically—rather than the 3-pyridyl or 2-pyridyl analogs—is critical for maintaining the correct hydrogen-bond vector to the kinase hinge.

Antiplatelet Agent Lead Optimization with Non-COX Mechanism of Action

Based on the class-level antiplatelet aggregation activity demonstrated for 5-substituted pyridylisoxazoles (activity window: 1×10⁻⁶ to 1×10⁻⁴ mol/L in human PRP with arachidonic acid induction [2]), CAS 1955561-40-6 serves as a structurally differentiated starting point for antiplatelet lead optimization. Critically, the chemotype operates via a non-cyclooxygenase, non-thromboxane synthase mechanism [2], circumventing the gastrointestinal toxicity associated with chronic aspirin therapy. The 4-pyridyl/5-ethyl substitution pattern of CAS 1955561-40-6 represents an unexplored combination within this chemotype; procurement enables SAR exploration to determine whether this specific substitution improves upon the 1–100 µM class activity benchmark.

Amide Library Synthesis via Direct Carboxylic Acid Coupling

For high-throughput chemistry groups executing amide library production (24–96 compounds per batch), CAS 1955561-40-6 in its free acid form eliminates the saponification step required when using the ethyl ester analog (CAS 854015-41-1) . Using standard HATU/DIPEA/DMF coupling conditions, the free acid can be directly reacted with diverse amine building blocks (primary, secondary, heterocyclic, and aniline-type amines) in parallel format. At 95% purity, the starting material is adequate for library production; preparative HPLC purification of final amide products compensates for the moderate starting purity. The estimated one-step savings per library member translates to a 4–6 hour reduction in total processing time for a 48-compound plate.

GABA A α5 Receptor Negative Modulator Screening

The isoxazole-pyridine chemotype has established affinity and selectivity for the GABA A α5 receptor, a target implicated in cognitive disorders including Alzheimer's disease [1]. Within the Roche patent series (WO2010127976A1), 4-pyridyl-substituted isoxazole derivatives demonstrated Ki values spanning <10 nM to >1 µM depending on the full substitution pattern [1]. CAS 1955561-40-6, with its 4-pyridyl/5-ethyl/4-carboxylic acid substitution, represents a synthetically tractable intermediate for elaborating GABA A α5-targeted compound libraries. The carboxylic acid at position 4 is positioned to accept diverse amine inputs, enabling rapid exploration of the amide SAR vector that is critical for α5 subtype selectivity over α1, α2, and α3 subunits.

Quote Request

Request a Quote for 5-Ethyl-3-(pyridin-4-yl)isoxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.